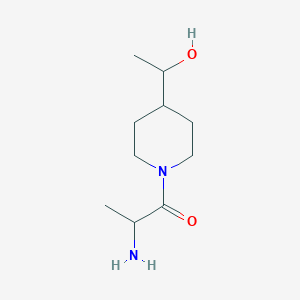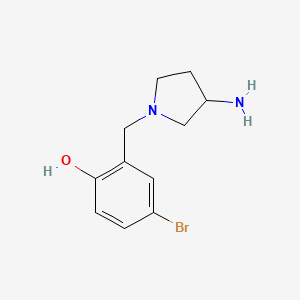
2-((3-Aminopyrrolidin-1-yl)methyl)-4-bromophenol
Übersicht
Beschreibung
2-((3-Aminopyrrolidin-1-yl)methyl)-4-bromophenol, also known as 2-APB, is a small molecule that has been studied for its potential applications in scientific research. It is a member of the pyrrolidinophenol family, which has been found to have a wide array of applications in biochemistry and physiology. This molecule has been studied for its ability to modulate various cellular processes, such as intracellular calcium mobilization, and is used as a tool to study the effects of these processes in various cell types.
Wissenschaftliche Forschungsanwendungen
Synthese von N-(Pyridin-2-yl)amiden
Die Verbindung kann in der chemodivergenten Synthese von N-(Pyridin-2-yl)amiden verwendet werden . N-(Pyridin-2-yl)amide wurden in Toluol über C–C-Bindungsspaltung gebildet, die durch I2 und TBHP gefördert wurde .
Synthese von 3-Bromimidazo[1,2-a]pyridinen
Es kann auch bei der Synthese von 3-Bromimidazo[1,2-a]pyridinen verwendet werden . Diese wurden jeweils aus α-Bromketonen und 2-Aminopyridin unter verschiedenen Reaktionsbedingungen synthetisiert .
Synthese neuartiger 2-(Pyridin-2-yl) Pyrimidinderivate
Die Verbindung kann in der Synthese neuartiger 2-(Pyridin-2-yl) Pyrimidinderivate verwendet werden . Diese Derivate wurden konzipiert, synthetisiert und ihre biologischen Aktivitäten wurden gegen immortalisierte Ratten-Leber-Sternzellen (HSC-T6) bewertet .
Wirkmechanismus
Target of Action
Compounds containing pyrrolidine rings, such as this one, are often used in medicinal chemistry due to their ability to bind to various biological targets .
Mode of Action
Without specific information on this compound, it’s difficult to say exactly how it interacts with its targets. Compounds with similar structures often work by binding to their target and modulating its activity, which can lead to changes in cellular function .
Biochemical Pathways
Again, without specific information, it’s hard to say exactly which biochemical pathways “2-((3-Aminopyrrolidin-1-yl)methyl)-4-bromophenol” might affect. Many compounds with similar structures have diverse biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
The presence of the pyrrolidine ring and the bromophenol group could potentially influence these properties .
Result of Action
Without specific studies on this compound, it’s difficult to say exactly what the molecular and cellular effects of its action might be. Compounds with similar structures have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
The environment in which “this compound” acts could potentially influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules could all play a role .
Eigenschaften
IUPAC Name |
2-[(3-aminopyrrolidin-1-yl)methyl]-4-bromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c12-9-1-2-11(15)8(5-9)6-14-4-3-10(13)7-14/h1-2,5,10,15H,3-4,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOJTPOEFWEWHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=C(C=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Hexan-2-yl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1474574.png)
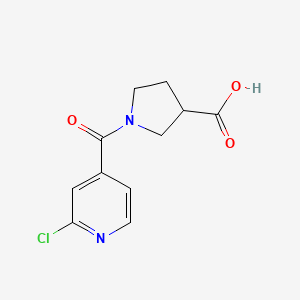
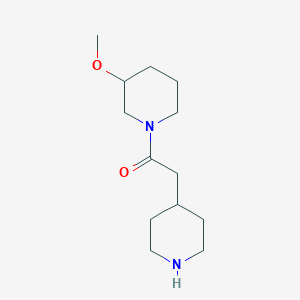
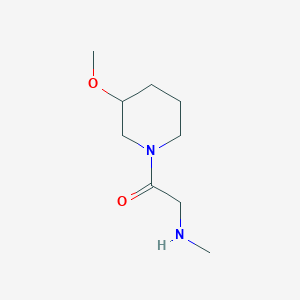

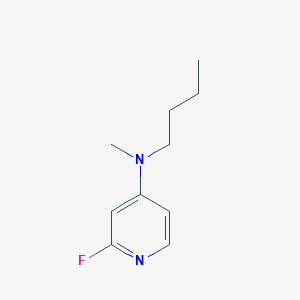

![[1-(2-Fluoropyridin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1474586.png)

